N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine their impact on bioavailability.
Result of Action
Some benzothiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Biochemical Analysis
Biochemical Properties
It has been synthesized as a potential antibacterial agent . The compound has been found to manifest profound antimicrobial activity
Cellular Effects
It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Glacial acetic acid, piperidine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and anti-tubercular activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: Known for their anticancer properties, these compounds also contain the benzothiazole moiety.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of the benzothiazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSABEFACSIRFJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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